molecular formula C18H17N5O2S B4512004 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide

2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B4512004
M. Wt: 367.4 g/mol
InChI Key: IHSHMJTYQVEFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and then further chemical transformations. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared through a detailed synthetic route involving esterification, hydrazide formation, and subsequent reactions to achieve the target compounds. These compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data, indicating a complex and precise synthesis process (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods. For example, the crystal structures of some related (oxothiazolidin-2-ylidene)acetamides were described, providing insights into the molecular configuration and comparison with related structures, which is crucial for understanding the compound's chemical behavior and interaction potential (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of similar compounds can be diverse, leading to various derivatives with potentially different biological activities. For example, the treatment of certain acetamides with sodium ethoxide induced cyclization, forming new compounds with unexpected properties and yields. This indicates the compound's ability to undergo significant transformations under specific conditions, leading to novel structures with unique properties (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are critical for their application in various fields. While specific data on the compound might not be available, related compounds have demonstrated variable solubility and stability profiles, affecting their handling and formulation for further studies.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and interaction with biological targets, are central to understanding the compound's utility in research and development. For instance, the synthesis and evaluation of acetamide derivatives have shown significant activity against selected microbial species, indicating the compound's potential for further biological application (Gul et al., 2017).

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action describes how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c24-16(10-23-17(25)9-13-3-1-2-4-14(13)22-23)21-18-20-15(11-26-18)12-5-7-19-8-6-12/h5-9,11H,1-4,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSHMJTYQVEFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.